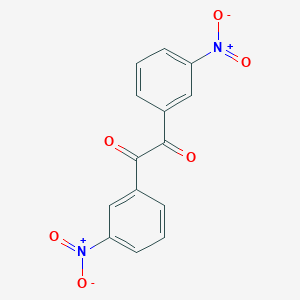
1,2-bis(3-nitrophenyl)ethane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzil, 3,5’-dinitro- is an organic compound characterized by the presence of two nitro groups attached to the benzil structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzil, 3,5’-dinitro- typically involves the nitration of benzil. This process can be carried out using nitric acid in the presence of concentrated sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions on the benzil ring .
Industrial Production Methods: In an industrial setting, the production of Benzil, 3,5’-dinitro- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Benzil, 3,5’-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dinitrobenzilic acid.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require strong bases or nucleophiles.
Major Products: The major products formed from these reactions include dinitrobenzilic acid, amino derivatives, and various substituted benzil compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry
Reagent in Organic Synthesis
- Used as a starting material for synthesizing more complex organic molecules.
- Serves as a key intermediate in the preparation of various chemical compounds.
Biology
Biological Activity
- Research indicates potential antimicrobial and anticancer properties of its derivatives.
- Studies have shown that compounds derived from 1,2-bis(3-nitrophenyl)ethane-1,2-dione exhibit significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study evaluated the antibacterial activity of metal complexes derived from this compound against several pathogens. The results indicated enhanced activity when complexed with metals like copper and cobalt compared to the uncomplexed ligand.
| Compound | Zone of Inhibition (cm) |
|---|---|
| NBTS | 1.0 |
| [Cu(NBTS)₂]Cl₂ | 2.5 |
| [Co(NBTS)₂]Cl₂ | 1.1 |
| Control | 0 |
Medicine
Drug Development
- Investigated for its potential as a drug candidate due to its inhibitory effects on carboxylesterases (CEs), which are important in drug metabolism .
- The compound has shown promise in selectively inhibiting certain enzyme isoforms relevant to disease processes.
Industry
Industrial Applications
- Utilized in the production of dyes and polymers due to its reactive nature.
- Its derivatives are explored for applications in materials science, particularly in creating functionalized materials with specific properties.
Wirkmechanismus
The mechanism of action of Benzil, 3,5’-dinitro- involves its interaction with various molecular targets. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzil: The parent compound without nitro groups.
3,5-Dinitrobenzoic Acid: Similar structure but with a carboxylic acid group instead of the ketone groups in benzil.
Dinitrobenzene: A simpler structure with two nitro groups on a benzene ring.
Uniqueness: Benzil, 3,5’-dinitro- is unique due to the presence of both the benzil structure and the nitro groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5913-06-4 |
|---|---|
Molekularformel |
C14H8N2O6 |
Molekulargewicht |
300.22 g/mol |
IUPAC-Name |
1,2-bis(3-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
InChI-Schlüssel |
SGKVXDKTNJHBCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Key on ui other cas no. |
5913-06-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















